
1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the naphthalene moiety through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The naphthalene moiety can interact with hydrophobic pockets in proteins, while the purine core can mimic natural nucleotides, affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethylxanthine:
1,3,9-trimethylxanthine: Similar to caffeine but with different methylation patterns.
8-(naphthalen-1-ylmethylthio)xanthine: Similar structure but with different functional groups.
Uniqueness
1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to the combination of the purine core and the naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N4O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,3,9-trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C19H18N4O2S/c1-21-16-15(17(24)23(3)19(25)22(16)2)20-18(21)26-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
InChI Key |
UXWWMJLDUXSUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


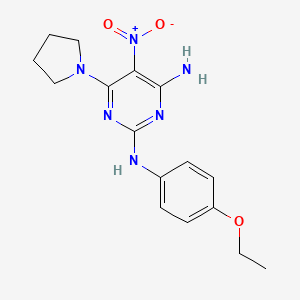
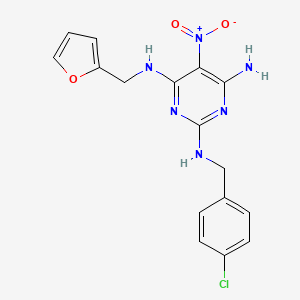
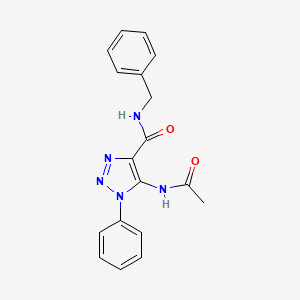
![4-chloro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B11261536.png)
![3-(3-Chloro-4-methylphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11261551.png)

![N-(2,6-dimethylphenyl)-2-{[7-hydroxy-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11261563.png)
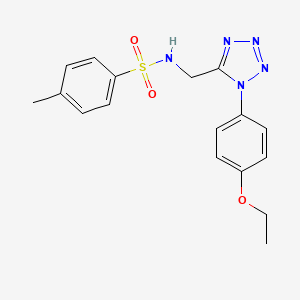

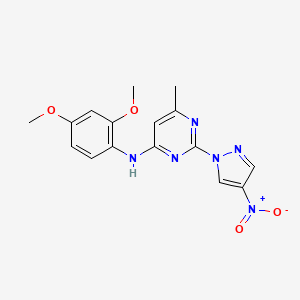
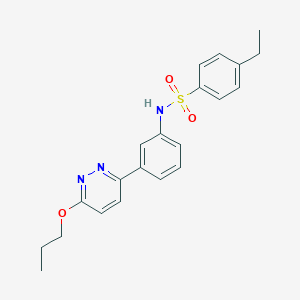
![4-butoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261589.png)
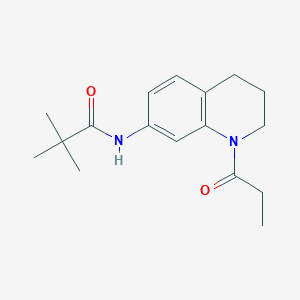
![6-(methoxymethyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11261591.png)
